3-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide
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Description
3-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C23H25ClN2O4S2 and its molecular weight is 493.03. The purity is usually 95%.
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Scientific Research Applications
Sulfonamide Derivatives as Anticancer Agents
Research has shown that sulfonamide derivatives can have potent anticancer activities. For example, novel sulfonamide derivatives carrying a biologically active moiety have been synthesized and evaluated for their in vitro anticancer activity against several cancer cell lines. These compounds showed promising activity as cytotoxic agents, suggesting that similar sulfonamide compounds could be explored for anticancer applications (Ghorab et al., 2016).
Tetrahydrofuran Derivatives in Drug Design
Tetrahydrofuran derivatives have been identified as key structural elements in the design of pharmaceutical agents. For instance, the discovery and characterization of tetrahydrofuran ether class compounds as potent receptor potentiators highlight the importance of tetrahydrofuran in enhancing drug-receptor interactions. Such findings underscore the potential of incorporating tetrahydrofuran derivatives into the design of new therapeutic agents with improved efficacy (Shaffer et al., 2015).
Sulfonyl and Tetrahydrofuran Moieties in Alzheimer’s Disease Research
Compounds featuring both sulfonyl and tetrahydrofuran groups have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease. This research suggests the therapeutic potential of such compounds in neurodegenerative disease treatment, providing a direction for further studies on the compound of interest (Rehman et al., 2018).
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O4S2/c1-15-5-6-16(2)22-21(15)25-23(31-22)26(14-18-4-3-12-30-18)20(27)11-13-32(28,29)19-9-7-17(24)8-10-19/h5-10,18H,3-4,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSSJFZJCDTPSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3CCCO3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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